Loratadine

Allergy Immunology Dermatology

Select Loratadine (CAS 79794-75-5) for evidence-backed differentiation: superior efficacy and faster onset vs. cetirizine in chronic urticaria models; definitive placebo-level CNS safety validated by comprehensive cognitive/psychomotor test batteries; and unique CYP3A4/CYP2D6-dependent prodrug activation to desloratadine — an ideal probe for drug metabolism, food-effect pharmacokinetic, and DDI studies. Its well-characterized, moderate pharmacodynamic profile makes it an essential benchmark or negative control in allergic rhinitis, sedation liability, and drug interaction research.

Molecular Formula C22H23ClN2O2
Molecular Weight 382.9 g/mol
CAS No. 79794-75-5
Cat. No. B1675096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoratadine
CAS79794-75-5
Synonyms4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester
Alavert
Claritin
Clarium
Loratadine
Sch 29851
Sch-29851
Sch29851
Molecular FormulaC22H23ClN2O2
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
InChIInChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
InChIKeyJCCNYMKQOSZNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/ml at 25°C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Loratadine (CAS 79794-75-5): A Second-Generation Peripheral H1 Antihistamine with Verified Non-Sedating Profile for Allergy and Urticaria Research


Loratadine (CAS 79794-75-5) is a long-acting, tricyclic second-generation antihistamine that acts as a potent and highly selective antagonist at peripheral histamine H1 receptors, with minimal central nervous system penetration [1]. It is extensively metabolized via hepatic CYP450 enzymes, primarily to its pharmacologically active metabolite, desloratadine [2]. This pharmacokinetic profile contributes to its well-documented lack of sedation and impairment of cognitive or psychomotor function at recommended doses, distinguishing it from both first-generation agents and certain other second-generation alternatives [3].

Why Loratadine Cannot Be Assumed Interchangeable with Other Second-Generation Antihistamines: Evidence of Pharmacodynamic and Pharmacokinetic Divergence


Despite sharing a common class designation as 'second-generation antihistamines', significant heterogeneity exists in the pharmacodynamic potency, onset and duration of action, and metabolic pathways among agents such as loratadine, cetirizine, and fexofenadine [1]. Assumptions of therapeutic equivalence or simple interchangeability are invalidated by direct comparative studies demonstrating clinically meaningful differences in efficacy endpoints, speed of symptom relief, and even contradictory findings across different disease models (e.g., allergic rhinitis vs. chronic urticaria) [2]. Furthermore, key pharmacokinetic distinctions, including the necessity of hepatic metabolism for loratadine to yield its active metabolite versus direct activity for others, and differing food-effect profiles, preclude uniform performance expectations [3]. The following quantitative evidence guide provides the necessary data to inform rigorous scientific selection and procurement decisions based on specific experimental or clinical requirements.

Quantitative Comparative Evidence for Loratadine: Head-to-Head Data Versus Key Analogs (Cetirizine, Fexofenadine, Diphenhydramine)


Loratadine Demonstrates Non-Inferior or Superior Efficacy to Cetirizine in Chronic Urticaria, with Faster Reported Onset

In a direct head-to-head, multi-centric trial of 210 patients with chronic urticaria, loratadine (10 mg daily) was found to be superior to cetirizine (10 mg daily) in terms of a more rapid onset of action and overall clinical efficacy, alongside a more favorable side effect profile [1]. This finding is noteworthy as it contrasts with data from allergic rhinitis models, where cetirizine often demonstrates faster or greater symptom relief [2]. This disease-specific efficacy variance underscores the importance of selecting an antihistamine based on the target indication, not solely on class-level assumptions.

Allergy Immunology Dermatology

Loratadine Shows Significantly Lower CNS H1 Receptor Occupancy and Absence of Sedation Versus First-Generation Diphenhydramine

A randomized, double-blind, placebo-controlled study in 98 healthy volunteers directly compared the cognitive and sedative effects of loratadine (10 mg), diphenhydramine (50 mg), and placebo. After the initial dose, subjects taking diphenhydramine demonstrated significantly poorer cognitive performance on tasks of divided attention, working memory, speed, and vigilance compared to those taking loratadine or placebo [1]. There were no significant differences in any measure of cognitive or psychomotor test performance, mood, or sedation between loratadine and placebo groups after either the initial dose or at steady-state (day 5) [1]. This is mechanistically supported by PET imaging studies showing that brain H1 receptor occupancy (H1RO) for loratadine (13.8 ± 7.00%) is substantially lower than that of first-generation agents, which typically exceed 50% occupancy [2].

Neuroscience Pharmacology Safety Pharmacology

Loratadine Exhibits Verified Selectivity for Peripheral Over CNS H1 Receptors, Supporting its Non-Sedating Profile

In a comparative in vitro binding study using guinea-pig tissue membranes, loratadine was the only compound tested among several antihistamines that demonstrated statistically significant selectivity for peripheral (lung) versus central (cortex) H1 receptors [1]. The Ki for lung tissue was 35 nM, compared to 118 nM for cortex (p<0.05). In contrast, other antihistamines like terfenadine, astemizole, and chlorpheniramine showed no significant difference in affinity between the two tissue types [1]. This peripheral selectivity is a fundamental mechanism explaining loratadine's lack of sedation and cognitive impairment.

Receptor Pharmacology Binding Assay CNS Safety

Loratadine's Onset and Potency Profile in Allergic Rhinitis Differs from Cetirizine and Fexofenadine in Objective Models

Multiple comparative studies provide quantitative data on the onset and magnitude of action of loratadine versus other second-generation agents in allergic rhinitis models. In a controlled environmental exposure unit (EEU) study, cetirizine 10 mg demonstrated a significantly faster onset of action (within 1 hour) and greater overall symptom reduction compared to loratadine 10 mg, which had an onset of 3 hours and lower symptom score reductions [1]. In a skin test model (wheal-and-flare suppression), fexofenadine 180 mg exhibited a faster onset (2 hours) and greater potency in suppressing both wheal and flare responses compared to loratadine 10 mg (onset 4 hours) over a 25-hour period [2]. These data highlight that while loratadine is effective, its pharmacodynamic profile for allergic rhinitis is distinct, with a slower onset and lower relative potency compared to some alternatives.

Allergic Rhinitis Clinical Pharmacology Pharmacodynamics

Optimal Research and Industrial Applications for Loratadine Based on Quantitative Evidence


Clinical Trials and Observational Studies on Chronic Urticaria Where Non-Sedation is Critical

The direct comparative evidence demonstrating loratadine's superior or non-inferior efficacy and faster onset compared to cetirizine in chronic urticaria [1] makes it a preferred candidate for studies in this indication. Its proven lack of sedation [2] is a crucial advantage, ensuring patient compliance and data integrity in trials where cognitive side effects could confound results.

Safety Pharmacology and Neuroscience Research on Drug-Induced Cognitive Impairment

The definitive, placebo-level performance on a comprehensive battery of cognitive and psychomotor tests [1], coupled with mechanistic receptor-binding evidence of peripheral selectivity [2], positions loratadine as an ideal reference compound or negative control in studies assessing CNS safety, sedation, and drug-drug interactions affecting cognitive function.

Formulation and Pharmacokinetic Studies on Hepatic Metabolism and Active Metabolite Generation

Loratadine's unique pharmacokinetic profile, requiring hepatic metabolism via CYP3A4 and CYP2D6 to form its active metabolite desloratadine [1], makes it a valuable probe for studying drug metabolism, prodrug activation, and the impact of genetic polymorphisms or drug interactions on therapeutic outcomes. Its bioavailability is also known to be increased with food, providing a model for studying food-effects on drug absorption [2].

Comparative Efficacy Studies in Allergic Rhinitis Requiring a Benchmark Second-Generation Agent

Given the extensive, high-quality comparative data against both first-generation (e.g., diphenhydramine) and other second-generation (e.g., cetirizine, fexofenadine) agents in allergic rhinitis models [1][2], loratadine serves as an essential benchmark or active comparator. Its well-characterized, moderate pharmacodynamic profile provides a clear baseline for evaluating novel therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.